molecular formula C31H33FN4O6 B11432002 4-(1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-fluorobenzyl)butanamide

4-(1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-fluorobenzyl)butanamide

Cat. No.: B11432002
M. Wt: 576.6 g/mol
InChI Key: LXWJWRNCDDCACE-UHFFFAOYSA-N
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Description

“4-(1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-fluorobenzyl)butanamide” is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including amides, ethers, and aromatic rings, contributes to its complex chemical behavior and potential interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-fluorobenzyl)butanamide” typically involves multi-step organic reactions. A possible synthetic route may include:

    Formation of the Quinazolinone Core: Starting from anthranilic acid, the quinazolinone core can be synthesized through cyclization reactions.

    Introduction of the Dimethoxyphenethyl Group: This step may involve nucleophilic substitution reactions to attach the dimethoxyphenethyl group to the quinazolinone core.

    Formation of the Amide Linkage: The final step involves the formation of the amide bond between the quinazolinone derivative and the 4-fluorobenzylbutanamide.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions, including temperature, pressure, and catalysts, to achieve high yields and purity. Techniques such as chromatography and crystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology

Due to its structural complexity, the compound may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Quinazolinone derivatives have shown potential in treating various diseases, including cancer, inflammation, and neurological disorders.

Industry

The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “4-(1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-fluorobenzyl)butanamide” likely involves interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for diverse binding interactions, potentially modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-(2-(Amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
  • 4-(1-(2-((3,4-Dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Uniqueness

The unique combination of the dimethoxyphenethyl group and the 4-fluorobenzylbutanamide moiety distinguishes this compound from other quinazolinone derivatives. These structural features may contribute to its specific biological activities and potential therapeutic applications.

Properties

Molecular Formula

C31H33FN4O6

Molecular Weight

576.6 g/mol

IUPAC Name

4-[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(4-fluorophenyl)methyl]butanamide

InChI

InChI=1S/C31H33FN4O6/c1-41-26-14-11-21(18-27(26)42-2)15-16-33-29(38)20-36-25-7-4-3-6-24(25)30(39)35(31(36)40)17-5-8-28(37)34-19-22-9-12-23(32)13-10-22/h3-4,6-7,9-14,18H,5,8,15-17,19-20H2,1-2H3,(H,33,38)(H,34,37)

InChI Key

LXWJWRNCDDCACE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=C(C=C4)F)OC

Origin of Product

United States

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